4-Hydroxy Triamterene Is the Exclusive CYP1A2-Dependent Intermediate: Quantitative Enzyme Kinetics vs. Parent Triamterene
The 4'-hydroxylation of triamterene to form 4-Hydroxy Triamterene is catalyzed exclusively by CYP1A2, with complete inhibition (-100%) of hydroxylation observed in human liver microsomes pre-incubated with the selective CYP1A2 inhibitor furafylline (25 µM) [1]. Kinetic parameters for this rate-limiting step were determined in microsomes from two donors, yielding Km values of 60 µM and 142 µM, and Vmax values of 177 and 220 pmol/min/mg protein, respectively [1]. In reciprocal studies, 4-Hydroxy Triamterene competitively inhibited caffeine 3-demethylation, a CYP1A2 probe reaction, with Ki values of 65 µM and 111 µM [1]. This exclusive CYP1A2 dependence distinguishes 4-Hydroxy Triamterene from the parent triamterene, whose overall clearance involves additional pathways, and establishes the compound as a definitive biomarker for CYP1A2 activity assessment.
| Evidence Dimension | CYP1A2-mediated hydroxylation rate (inhibition by furafylline) |
|---|---|
| Target Compound Data | -100% (complete inhibition of hydroxylation by 25 µM furafylline) |
| Comparator Or Baseline | Triamterene hydroxylation baseline (no inhibitor): Km 60–142 µM, Vmax 177–220 pmol/min/mg protein |
| Quantified Difference | Complete suppression of metabolite formation vs. baseline; exclusive CYP1A2 mediation confirmed |
| Conditions | Human liver microsomes, 10-min incubation, HPLC analysis |
Why This Matters
Researchers conducting CYP1A2 phenotyping or drug-drug interaction studies require pure 4-Hydroxy Triamterene as an analytical standard, as its formation rate directly quantifies CYP1A2 activity without interference from other isoforms.
- [1] Fuhr U, Kober S, Zaigler M, Mutschler E, Spahn-Langguth H. Rate-limiting biotransformation of triamterene is mediated by CYP1A2. Int J Clin Pharmacol Ther. 2005;43(7):327-34. PMID: 16035375. View Source
